3-Oxabicyclo[3.2.1]octan-6-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.1]octan-6-one typically involves the following steps:
Starting Material: The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Ring Opening: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to produce amino alcohols.
Oxidation: Allylic oxidation of the amino alcohols with manganese dioxide yields the desired bicyclic ketones.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable versions of the laboratory synthesis methods mentioned above. Industrial processes would focus on optimizing reaction conditions, yields, and purity to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reduction reactions can be performed using lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, particularly involving the oxygen atom in the ring system.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and zinc bromide are commonly used for oxidation reactions.
Reduction: Lithium aluminium hydride is a standard reagent for reduction reactions.
Major Products Formed
Oxidation: Oxidation reactions typically yield oxidized derivatives of the bicyclic structure.
Reduction: Reduction reactions produce amino alcohols from amides.
Scientific Research Applications
3-Oxabicyclo[3.2.1]octan-6-one has several scientific research applications, including:
Organic Synthesis: The compound serves as a key intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the development of pharmaceutical compounds.
Material Science:
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.1]octan-6-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific chemical reactions, such as oxidation and reduction, which can modify its activity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Oxabicyclo[3.2.1]octan-6-one can be compared with other similar compounds, such as:
6-Azabicyclo[3.2.1]octan-3-one: This compound features a nitrogen atom in the bicyclic ring system and is used in similar applications.
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atom.
The uniqueness of this compound lies in its specific ring structure and the presence of the oxygen atom, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-oxabicyclo[3.2.1]octan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-2-5-1-6(7)4-9-3-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFHQENUPQXTIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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